molecular formula C6H2Br2O2S B3272754 2,5-Dibromothiophene-3,4-dicarbaldehyde CAS No. 57308-96-0

2,5-Dibromothiophene-3,4-dicarbaldehyde

Cat. No.: B3272754
CAS No.: 57308-96-0
M. Wt: 297.95 g/mol
InChI Key: KCBRBURXTNPUHG-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3,4-dicarbaldehyde is an organic compound with the molecular formula C6H2Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two bromine atoms and two aldehyde groups makes this compound highly reactive and useful in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3,4-dicarbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the bromination of thiophene-2,5-dicarbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromothiophene-3,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbaldehyde involves its reactivity due to the presence of electrophilic bromine atoms and aldehyde groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 3,4-Dibromothiophene-2,5-dicarbaldehyde
  • 4,5-Dibromothiophene-2-carbaldehyde
  • 2,5-Dibromoterephthalaldehyde

Comparison: 2,5-Dibromothiophene-3,4-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 3,4-Dibromothiophene-2,5-dicarbaldehyde, it has different positions of bromine and aldehyde groups, leading to variations in chemical behavior and applications. Similarly, 4,5-Dibromothiophene-2-carbaldehyde and 2,5-Dibromoterephthalaldehyde differ in their structural frameworks and functional group placements, affecting their reactivity and use in synthesis .

Properties

IUPAC Name

2,5-dibromothiophene-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O2S/c7-5-3(1-9)4(2-10)6(8)11-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBRBURXTNPUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SC(=C1C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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